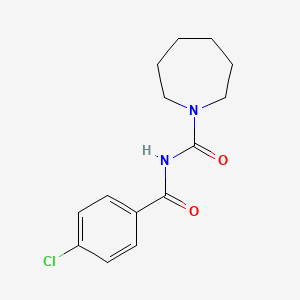

N-(4-chlorobenzoyl)-1-azepanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

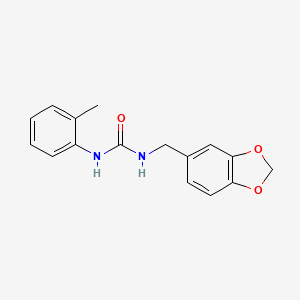

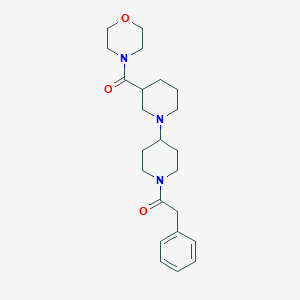

“N-(4-chlorobenzoyl)-1-azepanecarboxamide” is a complex organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group), an azepane ring (a seven-membered ring containing nitrogen), and a carboxamide group (a carbonyl group attached to an amine). The “4-chlorobenzoyl” part indicates that there is a chlorine atom on the fourth carbon of the benzene ring .

Synthesis Analysis

While specific synthesis methods for “N-(4-chlorobenzoyl)-1-azepanecarboxamide” are not available, similar compounds such as “N-(4-chlorobenzoyl)-tyramine” have been synthesized using tyramine and p-chlorobenzoic acid as raw materials . Another compound, “N’-(4-Chlorobenzoyl)-Isonicotino-Hydrazide”, was synthesized through mixing metal and ligand dissolved in ethanol by reflux .

Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzoyl)-1-azepanecarboxamide” can be inferred from its name and the structures of similar compounds. For example, “N-(4-Chlorobenzoyl)-β-alanine” has a structure that includes a benzene ring with a chlorine atom and a carboxamide group . “4-Chlorobenzoyl chloride” has a similar structure, with a chlorine atom replacing one of the hydrogens on the benzene ring .

Applications De Recherche Scientifique

Environmental Biotechnology

The chlorobenzoyl moiety in N-(4-chlorobenzoyl)-1-azepanecarboxamide could be relevant in environmental biotechnology, particularly in the biodegradation of pollutants . Dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds, could potentially act on this compound, leading to its breakdown and detoxification.

Mécanisme D'action

Target of Action

N-(4-chlorobenzoyl)-1-azepanecarboxamide is a selective inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, plays a pivotal role in androgen biosynthesis .

Mode of Action

The compound interacts with AKR1C3, inhibiting its activity . AKR1C3 normally catalyzes the conversion of weak androgens, estrone (a weak estrogen), and PGD2 into potent androgens (testosterone and 5α-dihydrotestosterone), 17β-estradiol (a potent estrogen), and 11β-PGF2α, respectively . By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt these conversions.

Biochemical Pathways

The inhibition of AKR1C3 affects the androgen biosynthesis pathway . This can lead to a decrease in the production of potent androgens and estrogens, which are crucial for the growth and proliferation of certain types of cancer cells .

Result of Action

By inhibiting AKR1C3, N-(4-chlorobenzoyl)-1-azepanecarboxamide can potentially disrupt the production of potent androgens and estrogens . This could lead to a decrease in the growth and proliferation of certain types of cancer cells that rely on these hormones .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chlorobenzoyl)-1-azepanecarboxamide. For instance, the presence of other compounds in the environment could potentially interact with N-(4-chlorobenzoyl)-1-azepanecarboxamide, affecting its stability or its ability to inhibit AKR1C3

Propriétés

IUPAC Name |

N-(4-chlorobenzoyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c15-12-7-5-11(6-8-12)13(18)16-14(19)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEITRINJGLMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49826491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Sdccgsbi-0138676.P001 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)

![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)

![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)

![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)

![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)